molecular formula C16H17N3O2S2 B2531938 1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 2034596-46-6

1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide

Cat. No.: B2531938
CAS No.: 2034596-46-6
M. Wt: 347.45
InChI Key: KGCAOMFWTJZOSM-UHFFFAOYSA-N
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Description

1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is a complex organic compound that features a combination of phenyl, pyrazolyl, and thiophenyl groups

Scientific Research Applications

1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving sulfonamide interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with a phenyl group and subsequent sulfonamide formation.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling Reaction: The pyrazole and thiophene intermediates are then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonamide Formation: The final step involves the reaction of the coupled product with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-(1H-pyrazol-1-yl)ethanone:

    N-(2-thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide: Contains a thiophene and sulfonamide group but lacks the pyrazole ring, which may reduce its biological activity.

Uniqueness

1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is unique due to the combination of phenyl, pyrazolyl, and thiophenyl groups, along with the sulfonamide functionality

Properties

IUPAC Name

1-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-23(21,13-14-5-2-1-3-6-14)18-11-16(15-7-10-22-12-15)19-9-4-8-17-19/h1-10,12,16,18H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCAOMFWTJZOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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